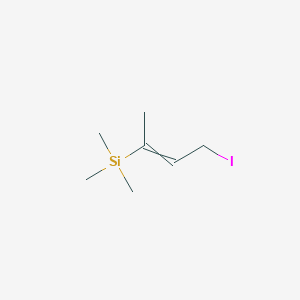
1-Iodo-3-trimethylsilyl-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-trimethylsilyl-2-butene is an organosilicon compound that features both iodine and trimethylsilyl groups attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-trimethylsilyl-2-butene can be synthesized through the iodination of 3-trimethylsilyl-2-butene. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-trimethylsilyl-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines.
Addition Reactions: Reagents like hydrogen halides, halogens, and peroxides are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted butenes.
Addition Reactions: Products include halogenated butenes and other addition products.
Oxidation and Reduction Reactions: Products include alcohols, ketones, and alkanes.
Applications De Recherche Scientifique
1-Iodo-3-trimethylsilyl-2-butene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is used in catalytic processes to enhance reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-trimethylsilyl-2-butene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects. The double bond in the butene backbone allows for addition reactions, making the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Iodo-2-butene: Similar in structure but lacks the trimethylsilyl group.
3-Iodo-3-trimethylsilyl-1-butene: Similar but with different positioning of the iodine and trimethylsilyl groups.
1-Iodo-2-(trimethylsilyl)acetylene: Similar but with an acetylene backbone instead of butene.
Uniqueness: 1-Iodo-3-trimethylsilyl-2-butene is unique due to the presence of both iodine and trimethylsilyl groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
52815-00-6 |
|---|---|
Formule moléculaire |
C7H15ISi |
Poids moléculaire |
254.18 g/mol |
Nom IUPAC |
4-iodobut-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3 |
Clé InChI |
NWNYZMZBMPWCQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCI)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


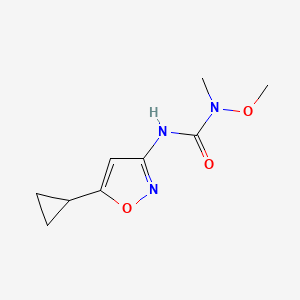

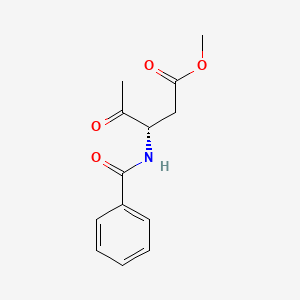
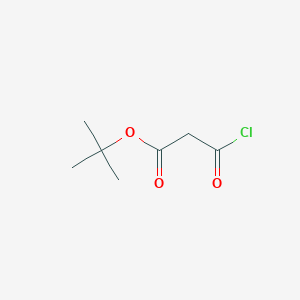
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
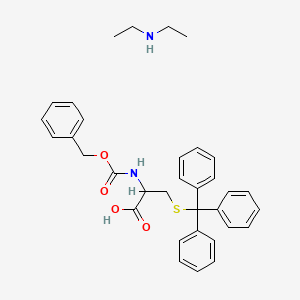
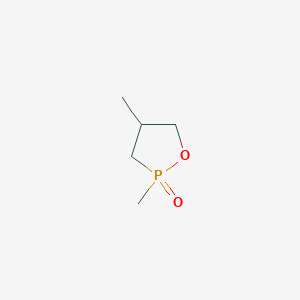

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
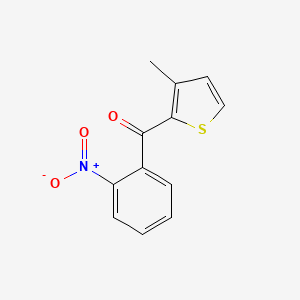
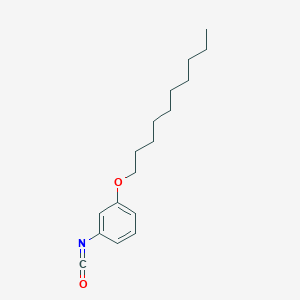
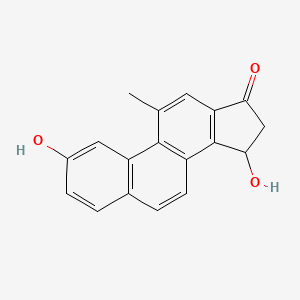
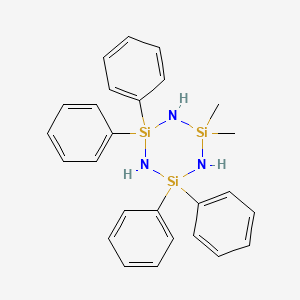
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
